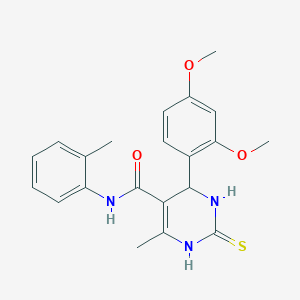

4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2,4-Dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antioxidant activity, anti-inflammatory effects, and possible applications in cancer treatment.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 397.5 g/mol

- CAS Number : 313970-22-8

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various derivatives of tetrahydropyrimidines, including the compound . Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. For instance:

- Scavenging Activity : The compound showed effective scavenging of DPPH radicals with an IC50 value comparable to established antioxidants .

| Compound | IC50 (mg/ml) | Activity Type |

|---|---|---|

| This compound | 0.6 | Free Radical Scavenging |

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it can inhibit the secretion of pro-inflammatory cytokines from macrophages:

- Cytokine Inhibition : It reduced levels of IL-1β, IL-6, and TNF-α in macrophage cultures exposed to lipopolysaccharide (LPS) .

Anticancer Properties

Investigations into the anticancer potential of tetrahydropyrimidine derivatives suggest promising results:

- Cell Line Studies : The compound was tested against various cancer cell lines and exhibited cytotoxic effects, indicating its potential as an anticancer agent .

Study 1: Antioxidant Evaluation

A study focusing on Biginelli-type pyrimidines reported that several derivatives exhibited notable antioxidant properties. The compound's structural features contribute to its ability to scavenge free radicals effectively.

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving RAW 264.7 macrophages, the compound significantly inhibited inflammatory responses triggered by LPS. This suggests its utility in managing conditions characterized by chronic inflammation.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine exhibit significant antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial and fungal strains. The results showed that:

| Microorganism | MIC (mg/mL) |

|---|---|

| Trichophyton mentagrophytes | 0.20 |

| Staphylococcus aureus | 0.50 |

| Escherichia coli | 1.00 |

| Candida albicans | 1.50 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents due to its potent activity against multiple pathogens .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research on similar tetrahydropyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation. Notably:

- Compounds with similar structures have demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells.

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential lead compound for further development in cancer therapy .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant capacity of tetrahydropyrimidine derivatives can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the efficacy of various tetrahydropyrimidine derivatives against different microbial strains, highlighting the potential of this compound as a lead for new antimicrobial agents .

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating significant inhibition rates and suggesting pathways for further investigation into their therapeutic potential .

- Antioxidant Activity Assessment : Investigations into the antioxidant properties revealed that compounds like this one could effectively reduce oxidative stress markers in vitro, indicating potential health benefits beyond antimicrobial and anticancer applications .

Analyse Des Réactions Chimiques

Biginelli Reaction

The Biginelli reaction involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones. This reaction can be catalyzed by various agents, including ionic liquids like 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]).

Reaction Conditions:

-

Catalyst: [BCMIM][Cl]

-

Temperature: 80°C

-

Time: Typically 15-30 minutes

-

Yield: High yields are achievable under optimized conditions .

Mechanism

The mechanism involves the formation of an imine between the aldehyde and urea/thiourea, followed by Michael addition and intramolecular cyclization to form the tetrahydropyrimidine derivative .

Hydrolysis

Tetrahydropyrimidine derivatives can undergo hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the carboxamide group.

Alkylation

These compounds can be alkylated at the nitrogen atom using alkyl halides in the presence of a base.

Oxidation

Oxidation reactions can convert the thioxo group to a sulfonyl group, altering the compound's properties.

Research Findings and Implications

-

Green Chemistry: The use of ionic liquids like [BCMIM][Cl] and solvent-free conditions aligns with green chemistry principles, reducing environmental impact .

-

Medicinal Applications: Tetrahydropyrimidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(28)24-19(18)15-10-9-14(26-3)11-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQNMYGNTQEBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.